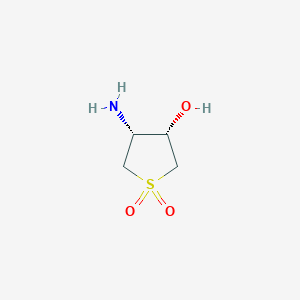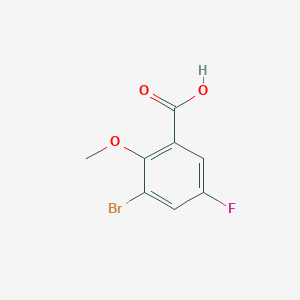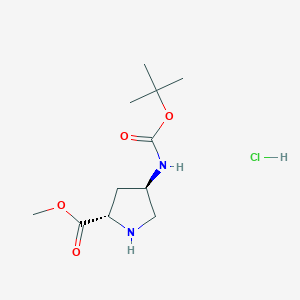
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride
Overview
Description
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride is a synthetic organic compound that serves as a versatile intermediate in organic synthesis. It is characterized by its chiral centers and the presence of a Boc-protected amine group, making it useful in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the asymmetric hydrogenation of pyrrolidine-2-carboxylate derivatives.
Another method involves the enantioselective synthesis using chiral catalysts to achieve the desired stereochemistry.
The Boc-protected amine group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods:
Industrial-scale synthesis may involve continuous flow chemistry to enhance efficiency and control over reaction conditions.
Purification steps often include recrystallization or chromatographic techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form pyrrolidone derivatives.
Reduction: Reduction reactions can be employed to remove the Boc-protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can be performed on the protected amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.
Reduction: Boc-protected amines are typically deprotected using trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Free amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Chemistry:
The compound is used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
It serves as a chiral auxiliary in asymmetric synthesis to control stereochemistry.
Biology:
The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine:
It is used in the development of new drugs, particularly those targeting central nervous system disorders.
Derivatives of the compound are explored for their therapeutic potential in various diseases.
Industry:
The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative being studied.
Comparison with Similar Compounds
Methyl (2S,4R)-4-Boc-aminopiperidine-2-carboxylate hydrochloride
Methyl (2S,4R)-4-Boc-aminocyclohexane-2-carboxylate hydrochloride
Methyl (2S,4R)-4-Boc-aminobutane-2-carboxylate hydrochloride
Uniqueness:
The presence of the pyrrolidine ring in Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYJRIAHJXTNC-WLYNEOFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919786 | |
| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913742-54-8 | |
| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


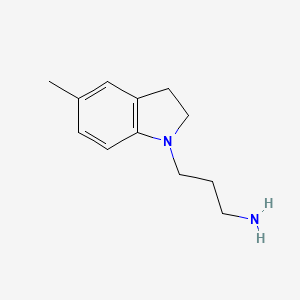
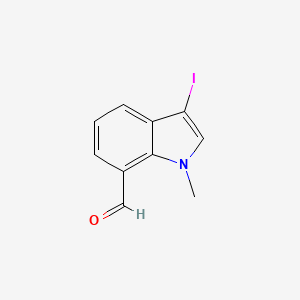

![3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester](/img/structure/B3226260.png)
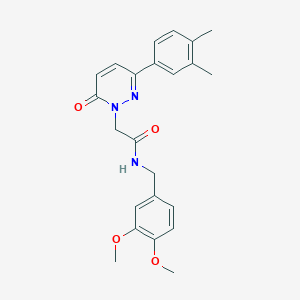
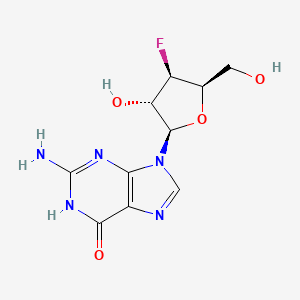
![3-butyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3226285.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B3226294.png)
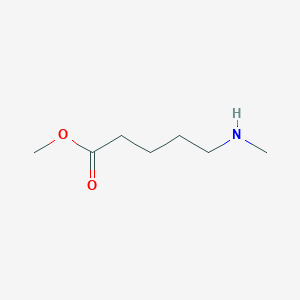
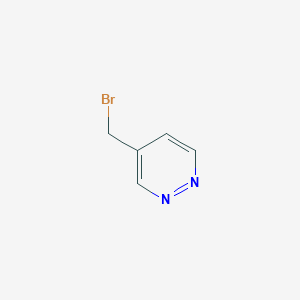
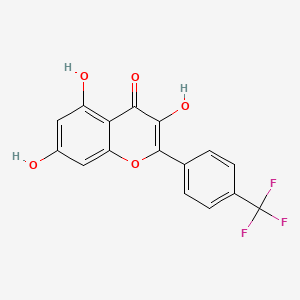
![2-Bromo-6-chlorobenzo[d]oxazole](/img/structure/B3226315.png)
